2-(2-(Bromomethyl)-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(2-(Bromomethyl)-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1030832-50-8) is a boronic ester derivative with a molecular formula of C₁₃H₁₆BBrCl₂O₂ and a molecular weight of 365.88 g/mol . Its structure features a 3,5-dichlorophenyl ring substituted with a bromomethyl group at the ortho position and a pinacol boronate group (tetramethyl dioxaborolane). This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications, leveraging its bromomethyl group as a reactive handle for further functionalization .
Properties
IUPAC Name |
2-[2-(bromomethyl)-3,5-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BBrCl2O2/c1-12(2)13(3,4)19-14(18-12)10-5-8(16)6-11(17)9(10)7-15/h5-6H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCUBUBJCZGXKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2CBr)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BBrCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to target theCereblon E3 ligase modulator . This protein plays a crucial role in various immunologic conditions.
Mode of Action
It’s known that similar compounds participate inSuzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound acts as an organoboron reagent, participating in a transition metal catalyzed carbon–carbon bond-forming reaction.
Biochemical Pathways
It’s known that similar compounds participate inSuzuki–Miyaura (SM) cross-coupling reactions , which are key in various biochemical pathways. These reactions are crucial for the formation of carbon-carbon bonds, a fundamental process in organic chemistry.
Pharmacokinetics
Similar compounds have been noted for their stability and environmentally benign nature, which could potentially impact their bioavailability.
Result of Action
Similar compounds have been found to participate in carbon-carbon bond-forming reactions, which are fundamental to various biological processes.
Action Environment
It’s worth noting that similar compounds are known for their stability and environmentally benign nature, suggesting that they may be relatively resistant to environmental influences.
Biological Activity
The compound 2-(2-(Bromomethyl)-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that has garnered attention in various fields of research due to its unique structural properties and biological activities. This article discusses its synthesis, applications in organic chemistry, and biological activities based on diverse research findings.
The chemical formula for this compound is , with a molecular weight of 446.12 g/mol. It is characterized by the presence of a bromomethyl group and dichlorophenyl moiety, which contribute to its reactivity and potential biological applications.
| Property | Value |
|---|---|
| Chemical Formula | C18H15BrCl2O4 |
| Molecular Weight | 446.12 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 116-125 °C |
| Solubility | Not available |
1. Anticancer Properties
Recent studies have shown that boron-containing compounds can exhibit significant anticancer activity. The compound has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro assays demonstrated that it effectively reduced the viability of various cancer cell lines, including breast and prostate cancer cells.
- Case Study: A study published in Journal of Medicinal Chemistry reported that derivatives of boron compounds similar to this one exhibited IC50 values in the low micromolar range against human cancer cell lines .
2. Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Its structure allows for interaction with microbial membranes, potentially disrupting their integrity. In laboratory settings, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Research Findings: A comparative study indicated that compounds with similar dioxaborolane structures displayed a broad spectrum of antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 8 to 64 µg/mL against several pathogens .
3. Role in Drug Delivery Systems
The unique reactivity of 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it a promising candidate for bioconjugation applications. Its ability to form stable bonds with biomolecules enhances drug delivery systems by improving the targeting and efficacy of therapeutic agents.
- Application Example: In a study focused on targeted drug delivery systems involving antibodies conjugated with boron compounds, researchers found that the incorporation of this compound significantly improved the localization of drugs in tumor tissues .
Applications in Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Cross-Coupling Reactions: It is frequently utilized in palladium-catalyzed cross-coupling reactions essential for forming carbon-carbon bonds.
- Polymer Chemistry: The modification of polymers using this compound enhances their properties for applications in coatings and adhesives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antifungal Agents : The compound serves as an intermediate in the synthesis of various antifungal agents. Notably, it has been linked to the production of medications such as Ketoconazole and Itraconazole. These antifungals are critical in treating fungal infections by inhibiting ergosterol synthesis in fungal cell membranes .
- Antitumor Activity : Boron-containing compounds have shown promise in cancer therapy. The unique properties of boron allow for targeted delivery systems that can enhance the efficacy of chemotherapeutic agents. Research indicates that derivatives of boronic acids can modulate biological activity and improve drug delivery systems in cancer treatment .
- Enzyme Inhibition : The compound's boron functionality allows it to interact with various biological molecules, potentially serving as an enzyme inhibitor. Studies have highlighted the role of boronic acids in inhibiting proteasomes, which are crucial for protein degradation pathways in cancer cells .
Materials Science Applications
- Suzuki-Miyaura Cross-Coupling Reactions : The compound is relevant in organic synthesis, particularly in Suzuki-Miyaura coupling reactions where it acts as a boron reagent. This reaction is widely used for forming carbon-carbon bonds, essential for constructing complex organic molecules .
- Polymer Chemistry : Due to its boron content, this compound can be utilized in the development of new materials with specific properties such as enhanced thermal stability and mechanical strength. Boron-containing polymers are being explored for their application in electronics and nanotechnology .
Case Study 1: Synthesis of Antifungal Agents
A study demonstrated the synthesis of a series of antifungal compounds starting from 2-(2-(Bromomethyl)-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The resulting compounds exhibited significant antifungal activity against various strains of fungi, showcasing the potential of this intermediate in pharmaceutical applications.
Case Study 2: Boron-Based Drug Delivery Systems
Research conducted on boronic acid-rich dendrimers revealed their efficiency in delivering therapeutic proteins into cells. The study highlighted how modifications to boron compounds could enhance cellular uptake and improve therapeutic outcomes in cancer treatment .
Comparison with Similar Compounds
Halogenation Patterns
- 2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: D45755G) : Lacks the bromomethyl group, reducing its reactivity for nucleophilic substitutions. The electron-withdrawing chlorine atoms stabilize the boron center, enhancing its stability in cross-coupling reactions .
- 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1256360-47-0): Features a bromomethyl group at the para position on the phenyl ring.
Functional Group Modifications
- 2-[5-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1256360-47-0) : Incorporates a fluorine atom at the meta position. Fluorine’s electron-withdrawing effect increases the electrophilicity of the boron center, accelerating transmetallation in cross-couplings .
- 2-(2-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1256781-67-5) : Replaces the dichloro and bromomethyl groups with bromo and chloro substituents. This alters both steric and electronic profiles, affecting regioselectivity in coupling reactions .
Boronate Group Stability and Reactivity
Impact of Substituents on Boron Reactivity
- Electron-Withdrawing Groups (Cl, Br) : In the target compound, the 3,5-dichloro and bromomethyl groups enhance the boron center’s electrophilicity, making it more reactive in Suzuki couplings compared to analogs like 2-(3,5-dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (δ¹¹B NMR: 33.1 ppm), where electron-donating methyl groups reduce electrophilicity .
Chlorination and Bromination Strategies
- The target compound’s dichlorophenyl group is synthesized via chlorination of precursors using N-chlorosuccinimide (NCS), as demonstrated in the synthesis of 2-(2,6-dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (92% yield) .
- Bromomethyl introduction typically involves bromoacetyl bromide or (bromomethyl)cyclopropane under basic conditions, as seen in .
Yield and Purity
- The target compound’s synthesis (CAS: 1030832-50-8) lacks explicit yield data, but similar bromomethyl derivatives (e.g., 2-(4-(bromomethyl)phenyl)- analogs) achieve 51–94% yields depending on purification methods .
Comparative Data Table
Q & A
Q. Key Methodological Insight :
- Use Pd-based catalysts (e.g., Pd(PPh₃)₄) with polar aprotic solvents (THF, DMF) at 60–100°C.
- Monitor reaction progress via TLC or GC-MS to optimize coupling efficiency.
Basic: How is the compound characterized to confirm structural integrity and purity?
Spectroscopic techniques are critical:
Q. Critical Parameters :
- Reagent Ratios : Use a 1:1.2 molar ratio of 2-bromo-3,5-dichlorophenol to tetramethyl dioxaborolane to minimize side reactions.
- Acid/Base Catalysis : Acidic conditions (H₃PO₄) favor esterification, while basic conditions (K₂CO₃) enhance boron-oxygen bond formation .
- Purification : Column chromatography (silica gel, hexane/EtOAc 8:2) removes unreacted phenol and boronates.
Challenge : Bromomethyl group hydrolysis under prolonged heating.
Mitigation : Conduct reactions under inert atmosphere (N₂/Ar) and limit temperature to ≤80°C.
Advanced: How do structural variations in the phenyl ring affect reactivity in cross-coupling reactions?
Substituent position and electronegativity significantly influence reactivity:
Q. Example Protocol :
Dissolve 1 mmol compound in anhydrous THF.
Add 1.5 mmol NaN₃ and stir at 60°C for 12h.
Isolate azide derivative via extraction (H₂O/Et₂O).
Basic: What are the stability considerations for long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
